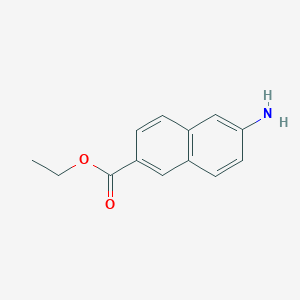

Ethyl 6-amino-2-naphthoate

Description

Significance of Naphthoate Derivatives in Chemical Research

Naphthoate derivatives, a class of compounds characterized by a naphthalene (B1677914) ring functionalized with a carboxylic acid or its ester, are of considerable importance in chemical research. Their rigid, aromatic structure provides a versatile platform for the development of new molecules with tailored electronic and photophysical properties. These derivatives are integral to the synthesis of more complex organic structures and have found applications in medicinal chemistry and materials science. ontosight.aismolecule.com For instance, certain naphthoic acid derivatives have been investigated for their potential as fluorescent probes and in the development of photoresponsive materials. researchgate.net The ability to introduce various functional groups onto the naphthalene core allows for fine-tuning of their chemical and physical characteristics, making them attractive building blocks in organic synthesis. smolecule.com

Historical Context of Amino-Naphthoate Ester Investigations

The study of naphthoate esters has a long history, with early investigations focusing on fundamental esterification reactions and the synthesis of dyes. The introduction of an amino group to the naphthoate scaffold added a new dimension to this research, opening up possibilities for creating compounds with enhanced or novel properties. Research into amino-naphthoate esters has been driven by the desire to create new dyes, pharmaceuticals, and materials. Historical methods for the synthesis of related compounds, such as 6-amino-2-naphthoic acid, have been described, laying the groundwork for the preparation of its ethyl ester derivative. researchgate.net These early synthetic routes, though sometimes yielding modest results, were crucial in establishing the foundational chemistry of these compounds. researchgate.net

Current Research Frontiers Involving Ethyl 6-Amino-2-Naphthoate and Related Scaffolds

Current research continues to explore the potential of this compound and its structural relatives. The compound serves as a key intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a range of chemical transformations.

One significant area of research is its use in the synthesis of novel heterocyclic compounds and complex molecular architectures. For example, it can be a precursor for creating naphthamide derivatives, which have been investigated for their biological activities. nih.gov The amino group can be readily acylated or alkylated, while the ester group can be hydrolyzed or converted to other functional groups, providing multiple avenues for structural diversification.

Furthermore, the fluorescent properties inherent to the naphthalene core make this compound and its derivatives attractive for applications in materials science. Research is ongoing to develop new fluorescent probes and photoactive materials based on this scaffold. rsc.org The ability to modify the structure allows for the tuning of emission and absorption wavelengths, leading to materials with specific optical properties.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

This data is based on publicly available chemical information. nih.gov

Key Research Areas for Naphthoate Derivatives

| Research Area | Description | Key Applications |

|---|---|---|

| Organic Synthesis | Used as a versatile building block for more complex molecules. | Synthesis of heterocyclic compounds, functional materials. smolecule.com |

| Medicinal Chemistry | Scaffolds for the development of new therapeutic agents. | Investigated for various biological activities. ontosight.ainih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 6-aminonaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2,14H2,1H3 |

InChI Key |

ZWODPMKBQPKIIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 6 Amino 2 Naphthoate and Analogues

Direct Esterification Routes of 6-Amino-2-Naphthoic Acid

A primary and straightforward approach to synthesizing ethyl 6-amino-2-naphthoate is the direct esterification of 6-amino-2-naphthoic acid. vulcanchem.com This method involves the reaction of the carboxylic acid with ethanol (B145695) to form the corresponding ethyl ester.

Conventional Esterification Techniques

Conventional esterification, often referred to as Fischer-Speier esterification, typically involves reacting the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst. The reaction is an equilibrium process, and common techniques to drive it towards the product side include removing water as it is formed or using a large excess of the alcohol reactant. For substrates like naphthoic acids, a common procedure involves treatment with thionyl chloride to form the more reactive acyl chloride, which then readily reacts with the alcohol. For example, a similar substrate, 6-iodo-2-naphthoic acid, is esterified with methanol (B129727) by first treating it with thionyl chloride, achieving yields exceeding 85%. smolecule.com

Table 1: Conventional Esterification of Naphthoic Acid Derivatives

| Starting Material | Reagents | Key Steps | Yield | Reference |

|---|

Optimized Catalytic Approaches for Ester Synthesis

To improve yields, reduce reaction times, and employ milder conditions, various optimized catalytic approaches have been developed. While specific catalytic systems for the direct esterification of 6-amino-2-naphthoic acid are not extensively detailed in the provided literature, general principles for ester synthesis can be applied. These include the use of solid acid catalysts, Lewis acids, or coupling agents that activate the carboxylic acid. For instance, the synthesis of 6-hydroxy-2-naphthoic acid, a related compound, can be achieved via the carbonylation of 6-bromo-2-naphthol (B32079) in the presence of a Group VIII metal catalyst and an alcohol solvent, which directly produces the ester derivative. google.com This highlights the use of advanced metal catalysis in the synthesis of naphthoate esters.

Reduction Strategies for Nitro-Naphthoate Precursors

An alternative and widely used synthetic strategy involves the reduction of a nitro group on a pre-formed naphthoate ester. The typical precursor for this route is ethyl 6-nitro-2-naphthoate. The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis with numerous established protocols. wikipedia.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation is an efficient and clean method for the reduction of nitro groups. sioc-journal.cn This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com

Common catalysts for this transformation include:

Palladium on carbon (Pd/C) commonorganicchemistry.com

Raney nickel wikipedia.orgcommonorganicchemistry.com

Platinum(IV) oxide wikipedia.org

Catalytic hydrogenation is often the preferred method due to its high efficiency and the fact that the only byproduct is water. sioc-journal.cn The reaction conditions, such as pressure and temperature, can be adjusted to optimize the reduction. For example, while some catalysts can reduce other functional groups, it is possible to selectively reduce nitro groups in the presence of functions like ketones or sulfides. orgsyn.org However, a drawback of catalysts like Pd/C is their potential to react with a wide variety of other functional groups, which must be considered when planning a synthesis. commonorganicchemistry.com

Table 2: Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Palladium on carbon (Pd/C) | H₂ gas, solvent (e.g., ethanol) | Highly efficient; may also reduce other functional groups. | commonorganicchemistry.com |

| Raney Nickel | H₂ gas, solvent | Effective for nitro groups; can be used when dehalogenation is a concern. | wikipedia.orgcommonorganicchemistry.com |

Chemical Reduction Protocols (e.g., Tin(II) Chloride mediated reduction)

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when certain functional groups might be sensitive to hydrogenation conditions. A variety of reagents can be used to reduce aromatic nitro compounds. wikipedia.org

Tin(II) Chloride (SnCl₂): This is a classic and reliable method for reducing aromatic nitro groups. wikipedia.orgcommonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in an acidic medium, such as hydrochloric acid, or in a solvent like ethanol or ethyl acetate (B1210297). acs.org An example is the reduction of ethyl 6,7-dichloro-3-nitro-2-naphthoate, where tin(II) chloride was added to a solution of the nitro compound in ethanol and ethyl acetate and stirred at 70°C. acs.org

Iron (Fe) or Zinc (Zn): These metals in acidic media (e.g., acetic acid) provide a mild method for reducing nitro groups and are often selective in the presence of other reducible functionalities. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These reagents can also be employed for nitro reductions, sometimes offering selectivity when multiple nitro groups are present. wikipedia.orgcommonorganicchemistry.com

A study on the synthesis of a substituted aminonaphthoate provides a specific example of a tin(II) chloride reduction. acs.org

Table 3: Example of Tin(II) Chloride Reduction

| Starting Material | Reagents | Solvent | Temperature | Time | Reference |

|---|

Multi-Step Synthesis Pathways for Substituted Naphthoate Systems

The synthesis of more complex, substituted naphthoate analogues often requires multi-step pathways. These synthetic sequences allow for the precise installation of various functional groups on the naphthalene (B1677914) core. The development of such methods is crucial for creating diverse chemical scaffolds for applications in materials science and medicinal chemistry. rsc.orgresearchgate.net

One innovative approach involves a one-pot, metal-free, multi-step reaction to generate new naphthoate-based structures. This particular pathway starts with acenaphthoquinone and 1,3-diketones in the presence of an alcohol. rsc.orgrsc.org The reaction proceeds through a sequential addition/oxidation mechanism, where the alcohol acts as both the solvent and the nucleophile to form the final naphthoate ester. rsc.orgrsc.org

Another strategy for building substituted naphthalenes is through skeletal editing of isocoumarin (B1212949) platforms. This approach involves a ring rearrangement reaction, transforming the isocoumarin into a 1-hydroxy-2-naphthoate, which serves as a versatile building block for polycyclic aromatic compounds. chim.it The synthesis of substituted naphthalenes can be challenging due to issues with regiochemical control in standard electrophilic substitution reactions. researchgate.net Therefore, de novo approaches that build the ring system from acyclic or simpler cyclic precursors are valuable. researchgate.net These methods often involve condensation or rearrangement reactions where the substitution pattern of the final product is determined by the structure of the starting materials. researchgate.net

Table 4: Multi-Step Synthesis Example

| Starting Materials | Key Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Acenaphthoquinone, 1,3-Diketones, Alcohol | Sodium alkoxide, H₅IO₆ | Sequential addition/oxidative C-C cleavage | Substituted alkyl naphthoates | rsc.orgrsc.org |

Strategies for Introducing Amino Functionality

The introduction of an amino group onto the naphthalene ring is a critical step in the synthesis of this compound. Several methods are employed to achieve this transformation, often starting from a precursor with a different functional group at the desired position.

A common and effective strategy involves the reduction of a nitro group . For instance, ethyl 6-nitro-2-naphthoate can be hydrogenated to yield this compound. This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. epo.org This method is advantageous due to its high yield and relatively clean reaction profile.

Another approach is the Bucherer reaction or its variations , which can convert a hydroxyl group to an amino group. For example, 6-hydroxy-2-naphthoic acid can be converted to 6-amino-2-naphthoic acid in the presence of an aqueous solution of ammonium (B1175870) sulfite (B76179) or ammonium bisulfite under pressure and heat. google.com The resulting amino acid can then be esterified to produce the ethyl ester.

Direct amination of the naphthalene ring is less common but can be achieved under specific conditions. For example, ortho-amination of 2-naphthols can be accomplished by reacting them with N,N-disubstituted hydrazines under thermal conditions to yield 1-amino-2-naphthol (B1212963) derivatives. ccspublishing.org.cn

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the naphthalene ring.

Approaches to Modifying the Naphthalene Ring System

Modification of the naphthalene ring system allows for the synthesis of a wide range of this compound analogs with diverse properties. These modifications can be introduced before or after the formation of the core aminonaphthoate structure.

C-H bond functionalization is a modern and efficient strategy for introducing various functional groups directly onto the naphthalene core. anr.fr This can be achieved using transition metal catalysts, such as palladium or rhodium, which can direct the regioselective introduction of substituents. anr.frnih.gov For example, a carbonyl group can act as a directing group to functionalize the peri position of the naphthalene ring. anr.fr

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, are traditional methods for modifying the naphthalene ring. uomustansiriyah.edu.iq The position of substitution is influenced by the existing functional groups. For instance, nitration of naphthalene can lead to a mixture of isomers, which may require separation.

Cross-coupling reactions , such as Suzuki and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be used to attach various aryl, alkyl, or amino groups to a halogenated naphthalene precursor.

The synthesis of more complex analogs can involve multi-step sequences. For example, the synthesis of [4-amino-2-(5,6,7-trimethoxyindole-2-carboxamido)naphthalen-1-yl]ethyl chloride involves a sequence of reactions including a Stobbe condensation, catalytic hydrogenation, and a Curtius rearrangement to introduce the amino group. acs.org

Below is a table summarizing some synthetic approaches to naphthalene derivatives:

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl 8-nitro-2-naphthoate | 10% Pd/C, H₂, Ethanol | Ethyl 8-amino-2-naphthoate | epo.org |

| 6-Hydroxy-2-naphthoic acid | Ammonium sulfite, Water, 130°C, 0.6 MPa | 6-Amino-2-naphthoic acid | google.com |

| 2-Naphthol | N,N-disubstituted hydrazines, Argon, Heat | 1-Amino-2-naphthol derivatives | ccspublishing.org.cn |

| 1-Carbonylnaphthalenes | Transition metal catalyst | Regioselectively functionalized naphthalenes | anr.fr |

| Ethyl 5-nitro-2-naphthoate | 10% Pd/C, H₂, Ethanol | Ethyl 5-amino-2-naphthoate | epo.org |

Purification and Isolation Techniques in Amino-Naphthoate Synthesis

The purification and isolation of this compound and its analogs are crucial for obtaining products of high purity, which is essential for their intended applications. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Recrystallization is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. For example, ethyl 8-amino-2-naphthoate can be recrystallized from a mixture of ethanol and water. epo.org

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. Silica (B1680970) gel is a common stationary phase for the purification of organic compounds. column-chromatography.com Flash column chromatography, a modification of traditional column chromatography, is often used for rapid and efficient purification. nih.gov The choice of eluent (solvent system) is critical for achieving good separation. For instance, a mixture of dichloromethane (B109758) and methanol has been used to purify a naphthalene diimide derivative. core.ac.uk

High-performance liquid chromatography (HPLC) , particularly preparative HPLC, can be used for the purification of small to large quantities of peptides and other organic compounds. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for purifying amino-naphthoate derivatives.

Extraction is often used as a preliminary purification step to separate the desired product from byproducts and unreacted starting materials based on their solubility in different immiscible solvents.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

Here is a table summarizing common purification techniques:

| Purification Technique | Description | Application Example | Reference |

| Recrystallization | Purification of solids based on differences in solubility. | Ethyl 8-amino-2-naphthoate from ethanol/water. | epo.org |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Purification of a naphthalene diimide derivative using silica gel with a dichloromethane/methanol eluent. | core.ac.uk |

| Preparative HPLC | High-resolution separation for high-purity compounds. | Purification of peptides and recombinant proteins. | nih.gov |

| Extraction | Separation based on differential solubility in immiscible liquids. | General work-up procedure in organic synthesis. |

Advanced Spectroscopic and Structural Elucidation of Ethyl 6 Amino 2 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of Ethyl 6-amino-2-naphthoate is expected to reveal distinct signals for each chemically non-equivalent proton. The naphthalene (B1677914) ring contains six aromatic protons, while the ethyl ester group contains five aliphatic protons. The electron-donating amino group (-NH₂) and the electron-withdrawing ester group (-COOEt) significantly influence the chemical shifts of the aromatic protons. The amino group is expected to shield nearby protons (shifting them upfield), while the ester group will deshield them (shifting them downfield).

The ethyl group protons should appear as a characteristic quartet and triplet pattern. The -CH₂- protons, being adjacent to the electron-withdrawing oxygen atom, will be deshielded relative to the terminal -CH₃ protons. The two protons of the primary amine group typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1 | ~8.4 - 8.6 | Singlet (or narrow doublet) | ~1-2 | 1H |

| H-3 | ~7.8 - 8.0 | Doublet of doublets | J ≈ 8.5, 1.7 | 1H |

| H-4 | ~7.8 - 7.9 | Doublet | J ≈ 8.5 | 1H |

| H-8 | ~7.6 - 7.7 | Doublet | J ≈ 9.0 | 1H |

| H-5 | ~7.0 - 7.1 | Singlet (or narrow doublet) | ~2.0 | 1H |

| H-7 | ~7.1 - 7.2 | Doublet of doublets | J ≈ 9.0, 2.0 | 1H |

| -NH₂ | ~4.0 - 5.0 (broad) | Singlet (broad) | N/A | 2H |

| -O-CH₂-CH₃ | ~4.3 - 4.5 | Quartet | J ≈ 7.1 | 2H |

| -O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet | J ≈ 7.1 | 3H |

The broadband proton-decoupled ¹³C NMR spectrum of this compound should display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and electronic environment of the carbons. Aromatic sp² carbons typically resonate between 110-150 ppm. The carbonyl carbon of the ester group is highly deshielded and is expected at the far downfield end of the spectrum (165-175 ppm). The sp³ carbons of the ethyl group will appear in the upfield region. The carbon atom attached to the amino group (C-6) is expected to be shielded, while the carbon attached to the ester group (C-2) will be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~166 |

| C-6 (C-NH₂) | ~145 - 148 |

| C-4a | ~136 - 138 |

| C-8a | ~130 - 132 |

| C-1 | ~130 - 131 |

| C-4 | ~129 - 130 |

| C-8 | ~128 - 129 |

| C-2 (C-COOEt) | ~125 - 127 |

| C-3 | ~124 - 125 |

| C-7 | ~118 - 120 |

| C-5 | ~108 - 110 |

| -O-CH₂- | ~61 |

| -CH₃ | ~14 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-3 with H-4, and H-7 with H-8). A crucial correlation would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming the ethyl ester moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the quartet at ~4.4 ppm to the methylene carbon at ~61 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular puzzle. Key expected correlations would include:

The methyl and methylene protons of the ethyl group to the ester carbonyl carbon (~166 ppm).

The aromatic proton H-1 to the carbonyl carbon (C-9) and C-3.

The aromatic proton H-3 to C-1 and C-4a.

The aromatic proton H-5 to C-7 and C-8a.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the specific functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation, causing molecular vibrations such as stretching and bending. The spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, several characteristic absorption bands are expected. The N-H stretching of the primary amine typically appears as a doublet in the 3300-3500 cm⁻¹ region. The C=O stretching of the ester is a strong, sharp band around 1700-1720 cm⁻¹. The region from 1000-1300 cm⁻¹ will contain C-O stretching vibrations, while aromatic C=C bonds will show peaks in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium (often a doublet) |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1700 - 1720 | Strong, Sharp |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | Naphthalene Ring | 1450 - 1600 | Medium (multiple bands) |

| C-O Stretch (ester) | Ester | 1100 - 1300 | Strong |

| Aromatic C-H Bend (out-of-plane) | Naphthalene Ring | 700 - 900 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman active. For this compound, the symmetric vibrations of the non-polar bonds are expected to produce strong Raman signals. The aromatic C=C stretching and ring "breathing" modes of the naphthalene core are particularly Raman active and would be expected to yield intense, sharp peaks, providing excellent structural confirmation of the aromatic system. Symmetric C-H stretching and the C=O stretch of the ester would also be observable, though the latter is typically weaker in Raman than in IR.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (molar mass: 215.25 g/mol ), soft ionization techniques are employed to generate ions for analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In positive-ion mode ESI-MS, this compound is expected to be readily protonated, primarily at the amino group, to form the molecular ion [M+H]⁺ at an m/z of approximately 216.26.

Subsequent fragmentation of this parent ion via collision-induced dissociation (CID) would provide insight into the molecule's structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl esters, resulting from a McLafferty-type rearrangement, would lead to the loss of 28 Da and the formation of a protonated 6-amino-2-naphthoic acid ion.

Loss of ethanol (B145695) (C₂H₅OH): Cleavage of the ester bond can result in the loss of ethanol (46 Da).

Loss of the ethoxy group (•OC₂H₅): This would result in the formation of an acylium ion.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a possible pathway.

| Predicted Fragment Ion | Mass Lost (Da) | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | - | 216.26 | Protonated molecular ion |

| [M+H - C₂H₄]⁺ | 28.05 | 188.21 | Loss of ethylene from the ethyl ester |

| [M+H - C₂H₅OH]⁺ | 46.07 | 170.19 | Loss of ethanol |

| [M+H - •OC₂H₅]⁺ | 45.06 | 171.20 | Formation of an acylium ion |

MALDI-TOF is another soft ionization technique well-suited for analyzing molecules by co-crystallizing them with a matrix that absorbs laser energy. This process facilitates the desorption and ionization of the analyte molecules, typically as singly charged ions. For this compound, MALDI-TOF analysis is expected to show a strong signal for the protonated molecular ion [M+H]⁺, and potentially sodiated [M+Na]⁺ or potassiated [M+K]⁺ adducts, depending on sample purity and preparation.

The high-vacuum conditions of MALDI-TOF analysis can sometimes lead to less in-source fragmentation compared to ESI-MS, making it an excellent method for accurately determining the molecular weight of the parent molecule. When coupled with a tandem mass spectrometer (TOF/TOF), specific precursor ions can be selected and fragmented to yield structural information similar to that obtained from ESI-MS/MS. This technique is particularly valuable for confirming the identity of synthesized compounds and assessing their purity.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound in its solid state. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of a closely related derivative, Ethyl 4-acetoxy-6-(dimethylamino)-2-naphthoate, provides a clear example of the data obtained from this technique.

For this derivative, SCXRD analysis revealed a monoclinic crystal system with the space group P2₁/c. The detailed structural solution allows for the precise measurement of the naphthalene ring's planarity, the conformation of the ethyl ester and amino substituents, and how the molecules pack within the crystal lattice. Such analyses are crucial for understanding structure-property relationships in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₉NO₄ |

| Formula Weight | 301.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.376 (3) |

| b (Å) | 7.0410 (16) |

| c (Å) | 17.945 (6) |

| β (°) | 97.853 (12) |

| Volume (ų) | 1549.1 (7) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.292 |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. Unlike SCXRD, which studies a single perfect crystal, PXRD provides information about the bulk material. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For a synthesized batch of this compound, PXRD would be used to:

Confirm Crystalline Identity: The obtained PXRD pattern can be compared to a theoretical pattern calculated from SCXRD data (if available) to confirm that the bulk material is the desired compound.

Assess Purity: The presence of sharp peaks corresponding to other crystalline forms or impurities can be readily detected.

Analyze Polymorphism: It can identify if the compound exists in different crystalline forms (polymorphs), which can have different physical properties.

Determine Crystallinity: The technique can distinguish between crystalline and amorphous material in the bulk sample.

Chiroptical Spectroscopy in Investigations of Chiral Naphthoate Derivatives

This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit chiroptical activity on its own.

However, it serves as a valuable precursor for the synthesis of chiral naphthoate derivatives. For instance, the amino group or the naphthalene ring could be functionalized with chiral auxiliaries or moieties to introduce chirality into the molecule. Once a chiral derivative is created, chiroptical spectroscopy becomes a powerful tool for its stereochemical analysis.

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. These methods are highly sensitive to the three-dimensional arrangement of atoms around a chromophore. For chiral naphthoate derivatives, the naphthalene ring system acts as a strong chromophore. The sign and intensity of the Cotton effects in the ECD spectrum can be correlated with the absolute configuration of the stereocenters, often through comparison with quantum chemical calculations. This allows for the unambiguous assignment of the absolute stereochemistry of chiral molecules in solution.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound is not inherently chiral, it can be induced to exhibit chiroptical properties through various mechanisms, such as the formation of supramolecular complexes with chiral hosts or aggregation into chiral assemblies.

In hypothetical scenarios where this compound is part of a chiral system, CD spectroscopy would be instrumental in determining the absolute configuration and conformational properties. For instance, if derivatized with a chiral auxiliary or complexed with a chiral host molecule, the resulting system would be expected to produce a characteristic CD spectrum.

The sign and intensity of the Cotton effects in the CD spectrum would provide critical information. A positive or negative Cotton effect at a specific wavelength corresponds to the preferential absorption of either left or right circularly polarized light, which can be correlated to the spatial arrangement of the chromophores within the molecule.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |

|---|---|---|

| 320 | +1.5 x 10⁴ | π → π* transition of naphthyl chromophore |

| 280 | -0.8 x 10⁴ | n → π* transition of ester carbonyl |

Circularly Polarized Luminescence (CPL) Studies for Helical Structures

Circularly Polarized Luminescence (CPL) spectroscopy is the emission analogue of CD spectroscopy. It measures the differential emission of left and right circularly polarized light from a chiral luminophore. CPL is particularly sensitive to the three-dimensional structure of molecules in their excited state and is a valuable tool for studying helical structures.

Should this compound be incorporated into a larger molecular assembly that adopts a helical conformation, CPL spectroscopy would be an ideal method for characterizing this helicity. The luminescence dissymmetry factor (glum), a key parameter derived from CPL measurements, provides a quantitative measure of the chirality of the emitting species.

For example, if this compound were a monomer unit in a polymer that folds into a helical structure, the sign of the glum value would indicate the handedness of the helix (i.e., right-handed or left-handed). The magnitude of glum would be related to the degree of helical order and the local chiral environment of the naphthoate chromophore.

| Emission Wavelength (nm) | Luminescence Dissymmetry Factor (glum) | Interpretation |

|---|---|---|

| 450 | +2.0 x 10⁻³ | Indicates a right-handed helical structure in the excited state. |

While specific experimental data for the application of these advanced spectroscopic techniques to this compound are not available in the current literature, the principles outlined above demonstrate their potential utility in the detailed structural elucidation of this and related compounds. Future research involving the synthesis of chiral derivatives or the incorporation of this compound into chiral supramolecular systems would enable the powerful application of CD and CPL spectroscopy.

Theoretical and Computational Chemistry Investigations of Ethyl 6 Amino 2 Naphthoate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a common approach for predicting the ground-state properties of chemical compounds with high accuracy. nih.gov DFT calculations for Ethyl 6-amino-2-naphthoate would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. materialsciencejournal.org

Geometric Optimization and Conformational Analysis

Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

The naphthalene (B1677914) core is a fused bicyclic aromatic system and is inherently planar. wikipedia.org DFT calculations would confirm the planarity of this core. Key parameters to be determined would include the C-C bond lengths within the naphthalene rings, which are known to be not all equal, unlike in benzene. wikipedia.org Furthermore, the bond lengths and angles of the amino (-NH2) and ethyl ester (-COOCH2CH3) substituents would be calculated.

Conformational analysis would focus on the rotation around the single bonds of the ethyl ester group to identify the most stable conformer. The orientation of the amino group relative to the naphthalene ring would also be examined.

Example Data Table (Hypothetical) : A study on a similar compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, determined its geometrical parameters using the DFT/B3LYP method. materialsciencejournal.org A similar table for this compound would be generated from its specific DFT calculations.

| Parameter | Optimized Value |

| C-C (ring) | ~1.37 - 1.42 Å |

| C-N (amino) | Data not available |

| C=O (ester) | Data not available |

| C-O (ester) | Data not available |

| C-N-H angle | Data not available |

| C-C-O angle | Data not available |

Electronic Structure Analysis (e.g., Charge Distribution)

Electronic structure analysis provides insight into how electrons are distributed within the molecule. Mulliken atomic charge analysis is a common method to assign partial charges to each atom, which helps in understanding the molecule's polarity and reactive sites. For this compound, it is expected that the oxygen and nitrogen atoms would carry negative partial charges due to their high electronegativity, while the hydrogen atoms and adjacent carbon atoms would carry positive charges. The distribution of charge on the naphthalene ring would be influenced by the electron-donating amino group and the electron-withdrawing ester group.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. materialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

HOMO-LUMO Gap Analysis and Electron Transfer Processes

The energies of the HOMO and LUMO orbitals (EHOMO and ELUMO) and the energy gap between them (ΔE = ELUMO - EHOMO) are crucial parameters for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, likely the amino group and the naphthalene ring. The LUMO is anticipated to be centered on the electron-deficient regions, such as the ester group. The energy gap would indicate the molecule's susceptibility to electronic excitation and charge transfer.

Example Data Table (Hypothetical) :

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are used within DFT to identify the most reactive sites in a molecule towards nucleophilic and electrophilic attack. The function indicates the change in electron density at a specific point when the total number of electrons in the system changes. By calculating condensed Fukui functions for each atom, one can predict:

Sites for Nucleophilic Attack: Where an electrophile is most likely to attack.

Sites for Electrophilic Attack: Where a nucleophile is most likely to attack.

For this compound, the amino group and specific carbons on the naphthalene ring would likely be identified as primary sites for electrophilic attack, while the carbonyl carbon of the ester group would be a probable site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. The map uses a color scale to show different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas, are susceptible to electrophilic attack. nih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas, are susceptible to nucleophilic attack. nih.gov

Green: Regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen of the amino group. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and the ethyl group. This visualization provides an intuitive understanding of where the molecule is most likely to interact with other charged or polar species. nih.gov

Computational Spectroscopic Predictions (e.g., NMR, UV-Vis, IR)

Theoretical spectroscopic predictions are invaluable for interpreting experimental data and understanding the relationship between a molecule's structure and its spectral features.

NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it would be possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations would help in the unambiguous assignment of experimental NMR signals and could reveal subtle electronic effects of the amino and ethyl ester groups on the naphthalene ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are the standard for predicting electronic absorption spectra. For this compound, these calculations would identify the key electronic transitions, such as π→π* transitions within the naphthalene system, and predict their corresponding absorption wavelengths (λmax). This would provide a theoretical basis for understanding the compound's color and its behavior upon interaction with light.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. For this compound, this would allow for the assignment of characteristic infrared absorption bands, such as the N-H stretching vibrations of the amino group, the C=O stretching of the ester, and the various C-H and C=C vibrations of the aromatic ring.

A hypothetical data table for predicted spectroscopic data is presented below to illustrate the expected output from such computational studies.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value | Structural Interpretation |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.5 ppm | Aromatic protons on the naphthalene ring |

| ¹³C NMR | Chemical Shift (δ) | 110 - 170 ppm | Carbon atoms of the naphthalene ring and ester group |

| UV-Vis | λmax | ~320 nm | π→π* electronic transition |

| IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ | N-H stretching of the amino group |

| IR | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ | C=O stretching of the ethyl ester group |

Noncovalent Interaction (NCIplot) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

NCIplot and QTAIM are powerful computational tools for visualizing and quantifying noncovalent interactions, which are crucial for understanding molecular packing in the solid state and intermolecular interactions in solution.

NCIplot Analysis: This method would allow for the visualization of noncovalent interactions in both the monomeric and dimeric forms of this compound. It would reveal regions of van der Waals interactions, steric repulsion, and potential hydrogen bonding involving the amino and ester functional groups.

QTAIM Analysis: A QTAIM study would provide a quantitative description of the electron density distribution. By identifying bond critical points (BCPs) and analyzing their properties (e.g., electron density and its Laplacian), it would be possible to characterize the nature and strength of both covalent and noncovalent bonds within the molecule and between interacting molecules.

Excited State Calculations and Photophysical Pathway Modeling

Understanding the behavior of this compound in its electronically excited states is key to predicting its fluorescence properties and potential applications in materials science.

Excited State Calculations: Using methods such as TD-DFT, it would be possible to optimize the geometry of the first excited state (S₁) and calculate the emission energy, which corresponds to the fluorescence wavelength. These calculations could also shed light on the nature of the excited state, for instance, whether it has a charge-transfer character.

Photophysical Pathway Modeling: By mapping the potential energy surfaces of the ground and excited states, it would be possible to model the likely photophysical pathways following photoexcitation, including radiative (fluorescence) and non-radiative decay channels. This would provide a theoretical framework for understanding the quantum yield of fluorescence and the lifetime of the excited state.

Chemical Reactivity and Derivatization Strategies of the Amino Naphthoate Core

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Condensation)

The primary aromatic amino group at the C-6 position is a key site for functionalization. Its nucleophilicity allows it to readily participate in reactions with various electrophiles.

Acylation: The amino group can be easily acylated to form amides using acylating agents such as acid chlorides or anhydrides. For example, reaction with acetic anhydride in the presence of a base would yield ethyl 6-acetamido-2-naphthoate. This transformation is often used to protect the amino group or to introduce new functional moieties. The acylation of aminocarboxylic acids is a well-established procedure. google.comnih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines is a potential side reaction. Methods for the controlled mono-methylation of N-acyl and N-carbamoyl amino acids have been developed using reagents like methyl iodide with a base such as sodium hydride. monash.edu Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers an alternative route to mono-alkylated products. monash.edu

Condensation: As a primary amine, ethyl 6-amino-2-naphthoate can undergo condensation reactions with carbonyl compounds. These reactions are fundamental for forming new carbon-nitrogen double bonds.

The reaction of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of imines, also known as Schiff bases. This reversible reaction is typically catalyzed by an acid or a base. The resulting C=N double bond of the imine can be subsequently reduced to afford a stable secondary amine.

If the reaction is carried out with an excess of the amine and a non-hindered aldehyde, an aminal can be formed. Aminals are geminal-diamino compounds resulting from the addition of two equivalents of an amine to one equivalent of an aldehyde.

| Reactant | Product Type | General Conditions |

| Aldehyde/Ketone (1 equiv.) | Imine (Schiff Base) | Acid or base catalyst, removal of water |

| Aldehyde (1 equiv.) | Aminal | Excess amine (2 equiv.), removal of water |

The amino group of this compound can be coupled with carboxylic acids to form amide bonds, a reaction of central importance in medicinal chemistry and materials science. This transformation typically requires the activation of the carboxylic acid using a coupling agent to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. A wide variety of modern coupling reagents are available to facilitate this reaction, ensuring high yields and minimizing side reactions.

Commonly used coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. Other classes of reagents include uronium and phosphonium salts.

| Coupling Reagent System | Description |

| EDC/HOBt | Forms a reactive HOBt ester from the carboxylic acid, which then reacts with the amine. |

| HATU/DIPEA | A uronium-based reagent that efficiently promotes amide bond formation, used with a non-nucleophilic base. |

| DCC/DMAP | Carbodiimide activation, with DMAP serving as a catalyst. |

Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ethyl ester group at the C-2 position is an electrophilic site that can undergo nucleophilic acyl substitution, allowing for its conversion into other functional groups.

The most common transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 6-amino-2-naphthoic acid. sigmaaldrich.com This reaction, known as saponification, is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. The resulting 6-amino-2-naphthoic acid is a valuable intermediate, for instance, in peptide synthesis. sigmaaldrich.com

| Reaction | Reagents | Product |

| Ester Hydrolysis | 1. NaOH(aq) or LiOH(aq), Heat2. H₃O⁺ | 6-Amino-2-naphthoic acid |

Transesterification: The ethyl group of the ester can be exchanged for other alkyl groups in a process called transesterification. masterorganicchemistry.com This equilibrium-driven reaction is catalyzed by either an acid or a base. To drive the reaction to completion, a large excess of the new alcohol is typically used as the solvent. For example, heating this compound in methanol (B129727) with an acid catalyst will produce mthis compound. researchgate.net

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

The naphthalene core of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents onto the ring system. The regiochemical outcome of the substitution is controlled by the directing effects of the two existing groups.

The amino group (-NH₂) at C-6 is a powerful activating group and is ortho, para-directing. It strongly directs incoming electrophiles to the C-5 and C-7 positions.

The ethyl carboxylate group (-COOEt) at C-2 is a deactivating group and is meta-directing. It directs incoming electrophiles to the C-4, C-5, and C-7 positions.

Since both groups direct towards the C-5 and C-7 positions, there is a strong electronic preference for electrophilic attack at these sites. The C-5 position is generally favored due to steric reasons. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly the 5-substituted derivative, and potentially the 7-substituted isomer as a minor product.

| Reaction | Typical Reagents | Expected Major Product Position |

| Nitration | HNO₃, H₂SO₄ | C-5 |

| Bromination | Br₂, FeBr₃ | C-5 |

| Sulfonation | Fuming H₂SO₄ | C-5 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C-5 |

Cross-Coupling Reactions for Naphthoate Functionalization

While direct C-H activation for cross-coupling on the naphthalene ring is possible, a more common and controlled strategy involves pre-functionalization. The amino group at C-6 provides a synthetic handle for introducing functionalities suitable for cross-coupling reactions.

A key strategy involves the conversion of the amino group into a halide (e.g., -Br, -Cl) or a triflate, which can then participate in a wide array of palladium-catalyzed cross-coupling reactions. The Sandmeyer reaction is a classic and effective method for this initial transformation. wikipedia.orgbyjus.comorganic-chemistry.org It involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then treated with a copper(I) halide (CuBr, CuCl) to yield the corresponding aryl halide. nih.govmasterorganicchemistry.com

Once the halogenated derivative, such as ethyl 6-bromo-2-naphthoate, is synthesized, it can be used as a substrate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-6 position. nih.govresearchgate.net

The sequence of a Sandmeyer reaction followed by a Suzuki-Miyaura coupling provides a powerful two-step method for the extensive diversification of the this compound scaffold. nih.gov

| Step | Reaction Name | Transformation |

| 1 | Sandmeyer Reaction | Converts the C-6 amino group to a halide (e.g., -Br). |

| 2 | Suzuki-Miyaura Coupling | Couples the C-6 halide with a boronic acid to form a C-C bond. |

Mechanistic Studies of Reaction Pathways

Mechanistic studies of the this compound core and its derivatives heavily rely on computational and theoretical chemistry to elucidate reaction pathways and predict chemical behavior. These investigations provide fundamental insights into the electronic structure, reactivity, and the influence of substituents on the naphthalene system.

Computational and Theoretical Approaches

Quantum mechanical methods are central to understanding the reactivity of the amino-naphthoate skeleton. sciencepublishinggroup.com Computational approaches, particularly Density Functional Theory (DFT), are employed to calculate a range of physicochemical properties that serve as indicators of chemical reactivity. sciencepublishinggroup.comutc.edu These properties include total energy, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, and dipole moment. sciencepublishinggroup.com Such theoretical calculations are less time-consuming and more cost-effective than purely experimental investigations. researchgate.net

The effect of substituents on the naphthoic acid ring is a key area of study, as these groups significantly influence the molecule's reactivity and electronic properties. sciencepublishinggroup.comresearchgate.net For instance, the amino (-NH₂) and ester (-COOEt) groups in this compound modulate the electron density of the aromatic rings, thereby directing the course of electrophilic or nucleophilic substitution reactions.

Molecular Orbital and Electrostatic Potential Analysis

Analysis of the frontier molecular orbitals (HOMO and LUMO) is critical for understanding reaction mechanisms. In related naphthalene-based compounds, studies have shown that the HOMO and LUMO distributions are often concentrated on the naphthalene group, identifying it as the region of high reactivity. mdpi.com The HOMO-LUMO energy gap is a particularly important descriptor, with a smaller gap generally implying higher reactivity.

Molecular Electrostatic Potential (MESP) analysis is another powerful tool for exploring reactivity and molecular bonding patterns. mdpi.com MESP maps illustrate the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for potential nucleophilic attack. nih.gov

Detailed Research Findings

Computational studies on substituted naphthoic acids provide a model for understanding the electronic behavior of the this compound core. DFT calculations reveal how different functional groups alter the electronic parameters of the parent molecule. The table below, adapted from studies on ortho-substituted naphthoic acids, illustrates the type of data generated in these mechanistic investigations.

| Substituted Naphthoic Acid | Total Energy (a.u.) | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Naphthoic acid | -3.60E+05 | -0.146 | -0.048 | 5.2561 | -0.398 |

| o-Amino naphthoic acid | -3.95E+05 | -0.135 | -0.038 | 5.779 | -0.395 |

| o-Hydroxy naphthoic acid | -4.08E+05 | -0.151 | -0.042 | 6.738 | -0.419 |

| o-Chloro naphthoic acid | -6.49E+05 | -0.149 | -0.039 | 3.707 | -0.347 |

| o-Fluoro naphthoic acid | -4.20E+05 | -0.172 | -0.114 | 4.895 | -0.382 |

This table presents theoretical values for various ortho-substituted naphthoic acids, illustrating how substituents impact electronic properties relevant to reactivity. Data adapted from computational studies. researchgate.net

Furthermore, mechanistic insights are crucial for understanding interactions with biological targets. In studies of aminobenzylnaphthols derived from multicomponent reactions, computational methods are used to predict binding affinities and modes of action. Binding free energy calculations, for example, help to confirm the stability of a ligand-protein complex and elucidate the driving forces behind the interaction.

| Energy Component | Binding Free Energy (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.68 ± 2.98 |

| Electrostatic Energy | -17.54 ± 4.21 |

| Polar Solvation Energy | 47.11 ± 4.54 |

| SASA Energy | -5.63 ± 0.23 |

| Total Binding Free Energy | -21.75 ± 2.11 |

This table shows an example of a binding free energy calculation for a protein-ligand complex involving a naphthalene-based structure, indicating that Van der Waals, polar, and nonpolar solvation forces contribute to stable binding. Data adapted from related studies. mdpi.com

These computational investigations confirm that the naphthalene moiety is often the primary site of chemical reactivity and that its electronic landscape can be precisely tuned by attached functional groups, guiding the rational design of new synthetic pathways and functional molecules. researchgate.netmdpi.com

Photophysical and Photochemical Investigations of Amino Naphthoate Esters

Absorption and Emission Characteristics and Their Environmental Dependence

The absorption and emission spectra of aromatic compounds with electron-donating (amino) and electron-withdrawing (ester) groups are typically sensitive to the surrounding environment. This sensitivity is a hallmark of molecules exhibiting intramolecular charge transfer (ICT) character.

It is anticipated that Ethyl 6-amino-2-naphthoate would exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The excited state, having a larger dipole moment due to ICT, is stabilized to a greater extent by polar solvents than the ground state.

The Lippert-Mataga equation is a widely used model to quantify this relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity function, which takes into account the dielectric constant and refractive index of the solvent. A linear correlation in a Lippert-Mataga plot would suggest that the observed solvatochromism is primarily due to a change in the dipole moment upon excitation and can be used to estimate the change in the dipole moment. However, without experimental data for this compound, a specific Lippert-Mataga analysis cannot be performed.

The molecular structure of this compound, featuring an amino group (electron donor) and an ester group (electron acceptor) attached to a naphthalene (B1677914) π-system, is conducive to intramolecular charge transfer upon photoexcitation. In the ground state, the electron density is more localized. Upon absorption of a photon, an electron is promoted to an excited state, leading to a significant redistribution of electron density from the amino group towards the ester group. This charge-separated excited state is often referred to as the ICT state. The extent of charge transfer and the stability of the ICT state are influenced by the electronic nature of the donor and acceptor groups, the nature of the aromatic linker, and the surrounding solvent environment.

Excited State Dynamics and Lifetime Measurements

The behavior of the excited state of this compound, including how it deactivates back to the ground state, would be characterized by its fluorescence quantum yield and lifetime.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For molecules exhibiting ICT, the fluorescence quantum yield is often solvent-dependent. In nonpolar solvents, a locally excited (LE) state may be favored, often leading to a higher quantum yield. In polar solvents, the formation of the ICT state can open up non-radiative decay pathways, potentially leading to a decrease in the fluorescence quantum yield. The determination of the fluorescence quantum yield of this compound would require experimental measurements using a standard fluorophore with a known quantum yield.

Time-resolved fluorescence spectroscopy is a powerful technique to study the dynamics of excited states. It measures the decay of fluorescence intensity over time after excitation with a short pulse of light. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For a molecule like this compound, the fluorescence decay could be complex and might not be described by a single exponential decay, especially if there are multiple excited states (e.g., LE and ICT) that are in equilibrium or interconverting. Such measurements would provide valuable insights into the rates of radiative and non-radiative processes.

Photodegradation Pathways and Stability Under Irradiation

Mechanistic Analysis of Photodecarboxylation

While direct experimental studies on the photodecarboxylation of this compound are not extensively documented in the reviewed literature, a plausible mechanism can be proposed based on established principles of photoinduced electron transfer (PET) and the known photochemistry of related aromatic amino acid derivatives. The process is believed to be initiated by the absorption of a photon, leading to an excited state of the naphthalene ring.

The proposed mechanism involves the following key steps:

Excitation: The naphthalene chromophore absorbs a photon, transitioning to an electronically excited state (S¹ or T¹).

Intramolecular Electron Transfer (PET): In the excited state, the electron-donating amino group can transfer an electron to the electron-accepting naphthalene ring, which is further influenced by the ester group. This PET process is crucial for initiating the decarboxylation.

Formation of a Radical Ion Pair: The PET event results in the formation of a radical cation on the amino group and a radical anion on the naphthoate moiety.

Decarboxylation: The radical anion of the ester can then undergo fragmentation, leading to the loss of a carboxyl radical (•COOEt) and the formation of a naphthyl anion. Alternatively, the radical anion could lead to the cleavage of the carboxyl group as CO₂ and an ethyl radical.

Protonation/Radical Quenching: The resulting naphthyl anion can be protonated by a solvent molecule or another proton source to yield the final decarboxylated product. The fate of the other radical species will depend on the reaction conditions.

The efficiency of photodecarboxylation is expected to be dependent on several factors, including the solvent polarity, the presence of electron donors or acceptors, and the specific electronic properties of the excited state involved. The "meta-effect," a phenomenon observed in the excited states of some aromatic systems where electron density is preferentially transmitted to the meta position, could also play a role in the photoreactivity of the 6,2-substituted naphthalene system.

Radical Cation Generation in Excited States

The formation of a radical cation is a key step in the proposed photodecarboxylation mechanism and is a common feature in the photochemistry of aromatic amines. Upon photoexcitation, the amino group in this compound can be oxidized to a radical cation.

The generation of the radical cation can be represented as:

[H₂N-Naphthyl-COOEt] + hν → [H₂N-Naphthyl-COOEt] → [H₂N•⁺-Naphthyl-COOEt•⁻]*

The stability and subsequent reactivity of this radical cation are influenced by the electronic structure of the naphthalene ring system and the surrounding solvent environment. The radical cation can engage in several decay pathways, including the aforementioned decarboxylation, or it could be involved in other photochemical reactions such as electron transfer to other molecules or dimerization.

The study of a structurally related compound, 6-amino-2-naphthol, reveals complex excited-state proton transfer (ESPT) pathways, highlighting the significant role of the amino group in modulating the excited-state properties of the naphthalene system. nih.gov This suggests that the amino group in this compound would be readily involved in excited-state processes, including the formation of a radical cation.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is typically observed in molecules with rotor-like structural elements, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels and opens up radiative pathways.

While there are no specific studies demonstrating AIE for this compound, the potential for such behavior in related systems can be considered. Naphthalene derivatives are known to form excimers and aggregates, and if the molecular structure of an amino-naphthoate ester allows for significant conformational freedom in solution that is restricted upon aggregation, AIE could potentially be observed.

For AIE to be applicable, the molecule would need to exhibit the following characteristics:

Weak or no fluorescence in good solvents.

Significant enhancement of fluorescence intensity upon addition of a poor solvent (leading to aggregation) or in the solid state.

The presence of molecular rotors (e.g., flexible side chains or rotatable bonds) that can dissipate excited-state energy through non-radiative pathways in solution.

Further experimental investigations, such as fluorescence studies in solvent mixtures of varying polarity and in the solid state, would be necessary to determine if this compound or related amino-naphthoate esters exhibit AIE properties.

Applications in Advanced Chemical Systems and Materials Science Research

Molecular Probes for Spectroscopic Research

The aminonaphthalene scaffold is a well-established fluorophore. The sensitivity of its emission properties to the local environment has led to the development of a class of environmentally sensitive fluorescent probes. While direct synthesis from Ethyl 6-amino-2-naphthoate is not extensively documented, its parent compound, 6-amino-2-naphthoic acid, and related aminonaphthalene derivatives are foundational to the design of such probes.

The design of fluorescent molecular probes based on the aminonaphthalene structure leverages the principle of intramolecular charge transfer (ICT). Upon excitation, an electron is transferred from the donor amino group to the acceptor part of the molecule, often the naphthalene (B1677914) ring itself or an attached acyl group. The energy of this charge transfer state is highly sensitive to the polarity of the surrounding medium.

While specific synthesis routes starting from this compound are not prevalent in the literature, a general strategy would involve the modification of the amino group or the ester functionality. For instance, the amino group can be acylated to introduce specific functionalities for sensing or to modulate the photophysical properties. A well-known example of a related probe is PRODAN (6-propionyl-2-dimethylaminonaphthalene), which can be synthesized from a 2-aminonaphthalene derivative. nih.gov The synthesis of such probes often involves standard organic reactions to modify the core aminonaphthalene structure. nih.gov

The synthesis of chiral fluorescent probes based on BINOL (1,1'-bi-2-naphthol) structures often involves the use of aldehyde groups on the naphthalene ring to react with amino acids, forming Schiff bases. nih.gov This highlights a potential pathway where this compound could be chemically modified to incorporate such reactive groups for the synthesis of specialized probes. nih.gov

The photophysical behavior of probes derived from the aminonaphthalene core is characterized by their sensitivity to the solvent environment. This is exemplified by the well-studied probes PRODAN and Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene). nih.govnih.govlumiprobe.comaxispharm.com These molecules exhibit a significant Stokes shift, which is the difference between the maximum absorption and emission wavelengths, and this shift is highly dependent on the polarity of the solvent.

In nonpolar solvents, they typically show emission at shorter wavelengths (in the blue region), while in polar solvents, the emission is red-shifted (towards the green-yellow region). nih.govresearchgate.net This solvatochromism is a hallmark of probes with an ICT character. nih.gov The table below summarizes the photophysical properties of PRODAN and Laurdan in different environments, which can be considered indicative of the potential behavior of probes derived from this compound.

| Probe | Environment | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| PRODAN | Cyclohexane | - | 401 | - |

| PRODAN | Water | - | 531 | - |

| Laurdan | Gel Phase Membrane | ~340 | ~440 | ~100 |

| Laurdan | Liquid Phase Membrane | ~340 | ~490 | ~150 |

Data sourced from multiple references. nih.govlumiprobe.comaxispharm.comresearchgate.net

The fluorescence lifetime of these probes can also be affected by the environment. For instance, the fluorescence lifetime of PRODAN in water has been reported to have multiple components, suggesting complex interactions with the aqueous environment. researchgate.net

Precursors for Functional Organic Materials

The naphthalene scaffold is a key component in a variety of functional organic materials. The presence of the amino and ester groups in this compound offers synthetic handles for its incorporation into larger, more complex molecular architectures.

Photochromic materials can reversibly change their color upon exposure to light, while thermochromic materials do so in response to temperature changes. Naphthopyrans are a prominent class of photochromic compounds. rsc.orgsoton.ac.ukelsevierpure.com The synthesis of naphthopyrans often involves the reaction of a naphthol derivative with a propargyl alcohol. rsc.orgresearchgate.net While this compound is not a naphthol, it could potentially be converted into a 6-amino-7-hydroxy-2-naphthoic acid derivative, which could then serve as a precursor for photochromic naphthopyrans. The amino group at the 6-position is known to influence the photochromic properties of indeno-fused naphthopyrans. google.com

While there is no direct literature linking this compound to optical transmission materials, its aromatic structure is a common feature in molecules used for such applications. Materials with high optical clarity and specific refractive indices are essential for applications like lenses and optical fibers. The incorporation of naphthalene-based moieties into polymers can influence these optical properties. Further research would be needed to explore the potential of this compound derivatives in this area.

Self-assembly is a process where molecules spontaneously organize into ordered structures. Carboxylic acid-functionalized naphthalene diimides are known to self-assemble through a combination of hydrogen bonding and π-π stacking interactions, forming various nanostructures like nanosheets and nanofibers. nih.govresearchgate.netkaust.edu.sa Although this compound is not a naphthalene diimide, its parent acid, 6-amino-2-naphthoic acid, possesses both an amino group and a carboxylic acid group, which are known to participate in hydrogen bonding and can drive self-assembly. mdpi.com

The ester group in this compound could be hydrolyzed to the carboxylic acid, which could then participate in self-assembly processes. The resulting nanostructures could have interesting electronic and photophysical properties due to the ordered arrangement of the naphthalene units. The self-assembly of amino acids and their derivatives into complex nanostructures is a well-studied field, and the amino acid-like functionality of 6-amino-2-naphthoic acid suggests its potential in forming such structures. mdpi.com

Research Findings on this compound in Advanced Chemical Systems Remain Limited

Despite a thorough review of available scientific literature, specific research detailing the applications of this compound in coordination chemistry and catalysis, as outlined, is not presently available. The investigation into its role as a building block for metal complexes and subsequent catalytic activity in model reactions appears to be a nascent or yet-to-be-explored area of chemical science.

While the broader field of coordination chemistry extensively studies aminonaphthoic acid derivatives and other amino-containing compounds as ligands for metal complexes, specific data on "this compound" is conspicuously absent from published research. General principles of ligand design often involve the use of molecules with accessible lone pairs of electrons, such as the amino group present in this compound, which can coordinate to a metal center. The naphthoate backbone could also offer a rigid scaffold, influencing the geometry and stability of potential metal complexes.

However, without specific studies, any discussion on the design of ligands derived from this compound for metal complexes would be purely speculative. There are no available research findings that describe the synthesis, characterization, or structural analysis of such complexes.

Consequently, the investigation of the catalytic activity of metal complexes based on this compound in model reactions is also an area without documented research. The catalytic potential of a metal complex is intrinsically linked to the electronic and steric properties of its ligands. While one could hypothesize potential catalytic applications based on related structures, there is no empirical data or published research to substantiate any claims regarding the catalytic efficacy of this compound-based complexes.

Future Research Directions and Emerging Paradigms for Ethyl 6 Amino 2 Naphthoate

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to Ethyl 6-amino-2-naphthoate and related structures is a key area of future research. Traditional methods for the synthesis of 6-amino-2-naphthoic acid, a precursor to the ethyl ester, have been described, but there is a significant push towards more sustainable practices. researchgate.net

Key areas of exploration include:

Green Chemistry Approaches: Future synthetic strategies will likely focus on minimizing hazardous waste and energy consumption. This includes the use of greener solvents, such as 2-Me-THF, and exploring alternatives to energy-intensive purification techniques like lyophilization through methods like precipitation and crystallization. researchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these new methodologies. nih.gov The biological synthesis of nanoparticles using plant extracts and microorganisms offers a blueprint for developing biocatalytic routes to complex organic molecules, potentially reducing the reliance on traditional chemical reagents. mdpi.comresearchgate.nettaylorfrancis.com

Catalytic Systems: The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic transformations. This includes the use of nanocatalysts, which offer a high surface area and enhanced reactivity. mdpi.com Research into more efficient catalysts for C-N bond formation, a key step in the synthesis of many amino-naphthoate derivatives, will be a significant focus.